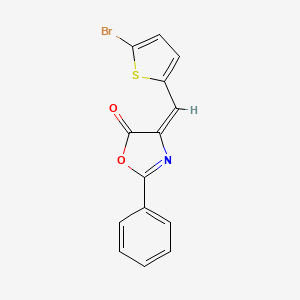

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

描述

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 5-bromothiophene moiety and a phenyl group. The oxazolone ring, a five-membered lactam, is known for its versatility in organic synthesis and applications in medicinal chemistry and materials science. The bromothiophene substituent introduces electronic and steric effects that influence the compound’s reactivity, solubility, and biological activity.

属性

分子式 |

C14H8BrNO2S |

|---|---|

分子量 |

334.19 g/mol |

IUPAC 名称 |

(4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+ |

InChI 键 |

BBWQIVHLOMQZCT-DHZHZOJOSA-N |

手性 SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2 |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2 |

产品来源 |

United States |

准备方法

- 一种合成路线涉及钯催化的直接杂芳基化 反应,具体而言是2-(5-溴噻吩-2-基)吡啶 和8-溴喹啉 .

- 该反应以中等至高收率进行,并与各种杂芳烃反应,从而可以获得多杂芳烃。

- 工业生产方法可能涉及对该合成路线的优化或替代方法。

化学反应分析

- 常见的试剂包括钯催化剂、还原剂和亲核试剂。

- 主要产物取决于反应条件和取代基。

(E)-4-((5-溴噻吩-2-基)亚甲基)-2-苯基恶唑-5(4H)-酮: 可以进行各种反应:

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent due to its ability to induce apoptosis in malignant cells. The mechanism involves the inhibition of specific pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, indicating potential as a lead compound for developing new antibiotics .

Synthetic Applications

Building Block for Synthesis

Due to its unique structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its bromine atom provides a site for further functionalization, making it versatile in synthetic pathways .

Materials Science

Polymer Chemistry

In materials science, the compound's properties have been explored for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in advanced materials . The presence of the thiophene moiety contributes to the electronic properties of the polymers, which can be beneficial in electronic applications.

Case Study 1: Anticancer Mechanism

A recent study focused on the anticancer effects of this compound on breast cancer cells. The results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synthesis of Derivatives

Another research project involved synthesizing derivatives of this compound to explore their biological activities. Various derivatives were tested for antimicrobial activity, showing enhanced efficacy compared to the parent compound. This underscores the importance of structural modifications in improving biological activity .

作用机制

- 该化合物的效果取决于其具体的应用。

- 分子靶点和途径将根据其用途(例如,作为配体,药物或材料)而有所不同。

相似化合物的比较

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound shares a common oxazolone backbone with several derivatives, differing primarily in the substituents at the 4-position. Key structural analogs include:

- Bromothiophene vs.

- Steric Effects : Bulkier substituents (e.g., azulene in ) reduce solubility but may improve binding specificity in biological systems .

Electrochemical and Physical Properties

- Electrochemical Behavior : Azulene-substituted oxazolones () undergo reversible oxidation at +0.75 V (vs. Ag/AgCl), while methoxybenzylidene derivatives show bathochromic shifts in UV-Vis spectra due to extended conjugation .

- Nanoparticle Morphology: 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one forms nanobelts with bathochromic emission shifts, suggesting the bromothiophene analog could exhibit tunable optoelectronic properties .

生物活性

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with appropriate aldehydes under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

1. Antimicrobial Activity

Recent studies have shown that compounds in the oxazolone family exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| E. coli | 0.4 mg/ml | 12.5 mg/ml |

| S. aureus | 6.25 mg/ml | 13.12 mg/ml |

| P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |

| C. albicans | 0.05 mg/ml | 6.25 mg/ml |

These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans .

2. Analgesic Activity

The analgesic potential of oxazolones has been explored through various pharmacological tests, including the writhing test and hot plate test in animal models. The results suggest that this compound exhibits significant analgesic effects, comparable to conventional analgesics .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxazolone derivatives, this compound was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

Case Study 2: Toxicity Assessment

An acute toxicity study conducted on mice revealed that this compound exhibited low toxicity levels, with no observed lethal effects at therapeutic doses. Histopathological assessments indicated no significant adverse effects on major organs, suggesting a favorable safety profile for potential therapeutic use .

常见问题

Q. Optimization Table :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Glacial Acetic Acid | 85 |

| Base | NaOAc (anhydrous) | 85 |

| Reaction Time | 7 hours (reflux) | 85 |

Basic: How is the (E)-configuration of the exocyclic double bond confirmed in this compound?

Methodological Answer:

The E -isomer is identified via:

- NMR Spectroscopy : The coupling constant (J) between the α,β-unsaturated protons in the NMR spectrum typically ranges from 12–16 Hz for trans-configuration .

- X-ray Crystallography : Single-crystal diffraction (as seen in analogous oxazolone derivatives) provides definitive proof of stereochemistry .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage : Store in a cool, dry place away from ignition sources (e.g., sparks, open flames) .

- Personal Protection : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact due to potential irritancy .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Advanced: How can researchers resolve contradictions in bioactivity data across different assay models?

Methodological Answer:

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., OECD guidelines) for anti-inflammatory or antimicrobial testing .

- Statistical Analysis : Apply ANOVA or non-parametric tests to assess inter-assay variability.

- Dose-Response Curves : Compare EC50/IC50 values across models to identify trends .

Example : In marine bioactives, discrepancies in antioxidant activity were resolved by normalizing data to positive controls (e.g., ascorbic acid) .

Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity).

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .

- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

- Core Modifications : Replace the 5-bromothiophene moiety with other halogens (e.g., Cl, I) to tune electronic effects .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance electrophilicity .

- Bioisosteric Replacement : Substitute the oxazolone ring with isoxazolone or thiazolone to assess scaffold flexibility .

Q. SAR Table :

| Modification Site | Change | Observed Effect |

|---|---|---|

| Thiophene Bromine | Replacement with Cl | Reduced cytotoxicity |

| Phenyl Ring | Addition of –NO2 | Increased COX-2 inhibition |

| Oxazolone Oxygen | Replacement with S | Altered metabolic stability |

Advanced: What analytical techniques are most reliable for quantifying impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。